![molecular formula C18H19N5O2S B2702931 N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 924828-27-3](/img/structure/B2702931.png)
N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPTP is a tetrazole-based compound that has shown promising results in various preclinical studies.
Scientific Research Applications
Photodynamic Therapy Applications Compounds with complex structures incorporating tetrazole and sulfonamide groups, similar to the target compound, have been studied for their potential in photodynamic therapy (PDT). For instance, the study of a zinc phthalocyanine derivative highlights its usefulness in PDT due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Cancer Activity Another area of research focuses on the synthesis of azoles incorporating a sulfonamide moiety, demonstrating significant anticonvulsive effects and potential anti-cancer activity. A specific compound, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, showed promising results in this regard (Farag et al., 2012).
Docking Studies and Structural Analysis Research involving docking studies and crystal structure analysis of tetrazole derivatives sheds light on their potential interactions with biological targets, such as enzymes. These studies provide insights into how compounds can be designed to improve efficacy and selectivity for specific receptors or enzymes (Al-Hourani et al., 2015).
Synthesis and Characterization for Metal Ion Complexation The complexation behavior of novel compounds with metal ions like Co(II), Ni(II), Cu(II), and Pd(II) has been studied, indicating potential applications in material science and catalysis. The synthesis of these complexes and their characterization can lead to new materials with unique properties (Alaghaz, 2008).
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-4-3-5-15(12-13)23-18(20-21-22-23)26-11-10-17(24)19-14-6-8-16(25-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVXFKWKMNCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

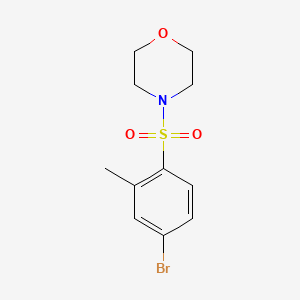

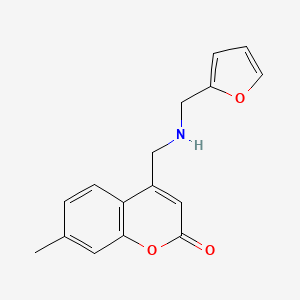
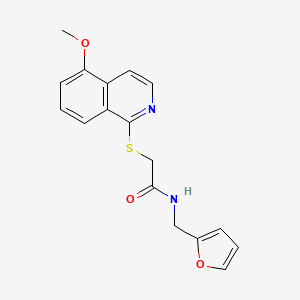
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)
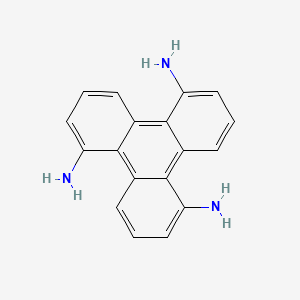

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702859.png)
![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)
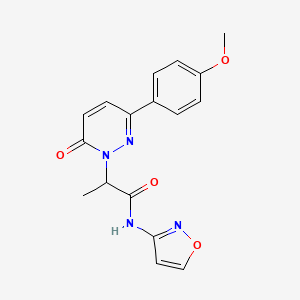
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)

![Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2702866.png)
